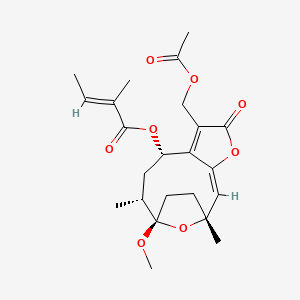

Vernolide-B

Descripción general

Descripción

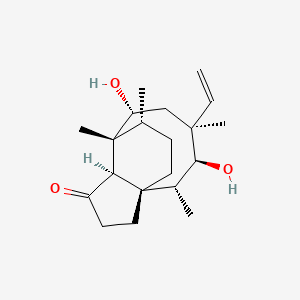

Vernolide-B is a sesquiterpene lactone that can be isolated from Vernonia cinerea . It has been found to exhibit cytotoxicity, with ED50s of 3.78, 5.88, 6.42 μg/mL for KB, NCI-661, and HeLa cells respectively .

Synthesis Analysis

The synthesis of this compound involves bioassay-directed fractionation of an ethanolic extract of stems of Vernonia cinerea . The structures of Vernolide-A and this compound were elucidated on the basis of spectroscopic analysis . The activity of Vernolide-A and Vernodaline is hypothesized to be due to thiol reactivity through the α-methylene-γ-lactone group of sesquiterpene lactones .Molecular Structure Analysis

The molecular formula of this compound is C23H30O8 . The structure was elucidated using H–H correlation spectroscopy (COSY), 13C–1H heteronuclear multiple quantum coherence (HMQC), and 13C–1H heteronuclear multiple bond coherence (HMBC) experiments .Physical and Chemical Properties Analysis

This compound has a molecular weight of 434.48 and a density of 1.2±0.1 g/cm3 . Its boiling point is 568.4±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Citotoxicidad

Vernolide-B ha mostrado citotoxicidad contra líneas celulares tumorales humanas KB, DLD-1, NCI-661 y Hela . Esto sugiere que this compound podría usarse potencialmente en el tratamiento de este tipo de cánceres.

Propiedades Antiinflamatorias

This compound es una lactona sesquiterpénica que se encuentra en Vernonia cinerea, una planta conocida por sus propiedades antiinflamatorias . Si bien no se mencionan estudios específicos sobre las propiedades antiinflamatorias de this compound, es posible que contribuya a los efectos antiinflamatorios generales de la planta.

Actividad Antiprotozoaria

Vernonia cinerea, la planta de la que se deriva this compound, se ha informado que exhibe actividad antiprotozoaria . Esto sugiere que this compound también puede poseer propiedades antiprotozoarias.

Actividad Antidiabética

Se ha informado que Vernonia cinerea exhibe actividad antidiabética . Dado que this compound es un compuesto que se encuentra en esta planta, es posible que contribuya a estos efectos antidiabéticos.

Actividad Antimicrobiana

Se ha informado que Vernonia cinerea exhibe actividad antimicrobiana . Como un compuesto que se encuentra en esta planta, this compound también puede poseer propiedades antimicrobianas.

Mecanismo De Acción

Target of Action

Vernolide-B, a sesquiterpene lactone isolated from Vernonia cinerea , has been found to exhibit cytotoxicity against human KB, NCI-661, and HeLa tumor cell lines . .

Mode of Action

This can lead to the modification of protein function and subsequent cellular effects .

Biochemical Pathways

Sesquiterpene lactones, including this compound, are often associated with anti-inflammatory and anti-cancer effects, suggesting they may impact pathways related to inflammation and cell proliferation .

Result of Action

This compound has been reported to exhibit cytotoxic effects against certain human tumor cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.

Action Environment

Factors such as ph, temperature, and the presence of other biological molecules could potentially impact the activity and stability of this compound, as is the case with many bioactive compounds .

Análisis Bioquímico

Biochemical Properties

Vernolide-B plays a role in biochemical reactions, particularly in the context of its cytotoxic activity. It interacts with various biomolecules within cells, contributing to its cytotoxic effects

Cellular Effects

This compound has been found to exhibit cytotoxicity against several cell lines, including KB, NCI-661, and HeLa cells . It influences cell function by inducing cytotoxic effects, which may involve alterations in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O8/c1-7-13(2)20(25)29-17-10-14(3)23(27-6)9-8-22(5,31-23)11-18-19(17)16(21(26)30-18)12-28-15(4)24/h7,11,14,17H,8-10,12H2,1-6H3/b13-7+,18-11+/t14-,17+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBBPLMBWXKCDP-RRPNGBMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(CCC(O2)(C=C3C1=C(C(=O)O3)COC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]2(CC[C@@](O2)(/C=C/3\C1=C(C(=O)O3)COC(=O)C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the cytotoxic activity of vernolide-B against human tumor cell lines?

A1: this compound exhibited marginal cytotoxicity against the human tumor cell lines KB, NCI-661, and Hela. The ED50 values were determined as 3.78 µg/mL, 6.42 µg/mL, and 5.88 µg/mL for KB, Hela, and NCI-661, respectively []. This indicates that a higher concentration of this compound is needed to achieve 50% growth inhibition compared to vernolide-A, which demonstrated potent cytotoxicity against the same cell lines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.